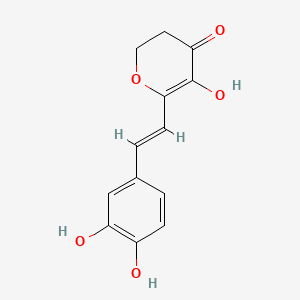
Antioxidant agent-8
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Antioxidant Agent-8 is a compound known for its potent antioxidant properties Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Antioxidant Agent-8 typically involves a series of chemical reactions that include the use of specific reagents and catalysts. The exact synthetic route can vary, but it generally involves the following steps:
Initial Reaction: The starting materials undergo a reaction to form an intermediate compound.
Intermediate Processing: The intermediate is then processed under specific conditions, such as controlled temperature and pressure, to form the desired product.
Purification: The final product is purified using techniques such as crystallization or chromatography to ensure its purity and efficacy.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using large reactors and automated systems. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.
Continuous Monitoring: The reaction conditions are continuously monitored and adjusted to maintain optimal conditions.
Purification and Packaging: The product is purified on a large scale and then packaged for distribution.
Analyse Des Réactions Chimiques
Types of Reactions: Antioxidant Agent-8 undergoes several types of chemical reactions, including:
Oxidation: It can react with free radicals, neutralizing them and preventing oxidative damage.
Reduction: It can donate electrons to other molecules, reducing them and stabilizing reactive species.
Substitution: It can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions: The reactions involving this compound often require specific reagents such as hydrogen peroxide, sodium borohydride, or other reducing agents. The conditions for these reactions typically include controlled temperatures, pH levels, and the presence of catalysts.
Major Products Formed: The major products formed from these reactions depend on the specific type of reaction. For example, oxidation reactions may produce oxidized derivatives of this compound, while reduction reactions may yield reduced forms of the compound.
Applications De Recherche Scientifique
Antioxidant Agent-8 has a wide range of applications in scientific research:
Chemistry: It is used as a standard antioxidant in various chemical assays to study oxidative stress and antioxidant capacity.
Biology: It is employed in cell culture studies to protect cells from oxidative damage and to study the effects of antioxidants on cellular processes.
Medicine: It has potential therapeutic applications in treating diseases associated with oxidative stress, such as cardiovascular diseases, neurodegenerative disorders, and cancer.
Industry: It is used in the food and cosmetic industries as a preservative to extend the shelf life of products by preventing oxidation.
Mécanisme D'action
The mechanism by which Antioxidant Agent-8 exerts its effects involves several molecular targets and pathways:
Free Radical Scavenging: It neutralizes free radicals by donating electrons, thus preventing them from causing cellular damage.
Enzyme Modulation: It can modulate the activity of antioxidant enzymes such as superoxide dismutase and catalase, enhancing the body’s natural antioxidant defenses.
Signal Transduction Pathways: It can influence signaling pathways related to oxidative stress, such as the Nrf2 pathway, which regulates the expression of antioxidant proteins.
Comparaison Avec Des Composés Similaires
Antioxidant Agent-8 can be compared with other similar compounds such as:
Vitamin C: Both are potent antioxidants, but this compound may have a higher stability and longer-lasting effect.
Vitamin E: While both compounds protect against oxidative damage, this compound may have a broader range of applications in different fields.
Polyphenols: These are natural antioxidants found in plants. This compound may offer more consistent and predictable results in scientific studies due to its synthetic nature.
Propriétés
Formule moléculaire |
C13H12O5 |
|---|---|
Poids moléculaire |
248.23 g/mol |
Nom IUPAC |
6-[(E)-2-(3,4-dihydroxyphenyl)ethenyl]-5-hydroxy-2,3-dihydropyran-4-one |
InChI |
InChI=1S/C13H12O5/c14-9-3-1-8(7-11(9)16)2-4-12-13(17)10(15)5-6-18-12/h1-4,7,14,16-17H,5-6H2/b4-2+ |
Clé InChI |
JOCDAXHILLLBCW-DUXPYHPUSA-N |
SMILES isomérique |
C1COC(=C(C1=O)O)/C=C/C2=CC(=C(C=C2)O)O |
SMILES canonique |
C1COC(=C(C1=O)O)C=CC2=CC(=C(C=C2)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


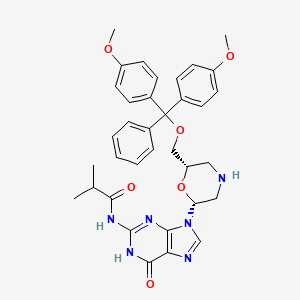
![[(3aR,4R,7aR)-5-[(2S)-5-acetyloxypentan-2-yl]-6-methyl-3-methylidene-2-oxo-3a,4,7,7a-tetrahydro-1-benzofuran-4-yl] 2-methylpropanoate](/img/structure/B12397208.png)
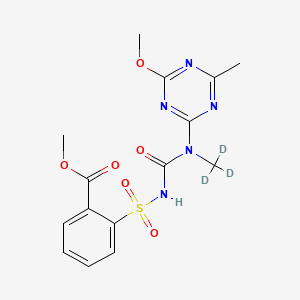
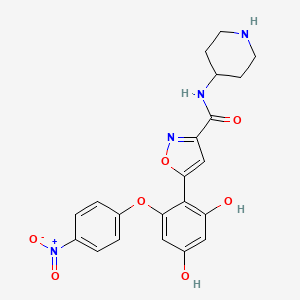
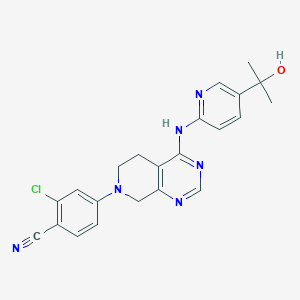

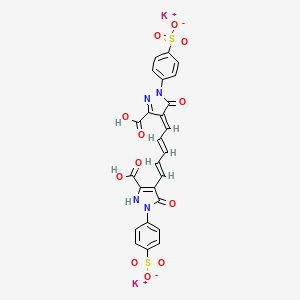

![N-[9-[(2R,4R,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12397257.png)
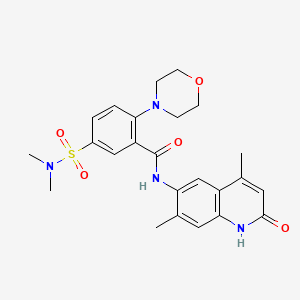
![(3E)-1,7,7-trimethyl-3-[(2,3,5,6-tetradeuterio-4-methylphenyl)methylidene]bicyclo[2.2.1]heptan-2-one](/img/structure/B12397273.png)
![1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4-((3-fluorophenyl)sulfonyl)piperazine](/img/structure/B12397276.png)
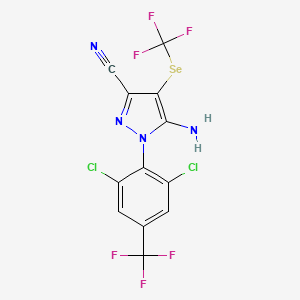
![4-Chloro-7-(2-|A-C-methyl-|A-D-ribofuranosyl)-7H-pyrrolo[2,3-d] pyrimidine](/img/structure/B12397294.png)
